REACTION_CXSMILES
|
[F:1][C:2]([F:19])([F:18])[C:3]1[CH:17]=[CH:16][CH:15]=[CH:14][C:4]=1[CH2:5][P:6](=[O:13])([O:10]CC)[O:7]CC>Cl.CCO>[F:18][C:2]([F:1])([F:19])[C:3]1[CH:17]=[CH:16][CH:15]=[CH:14][C:4]=1[CH2:5][P:6](=[O:7])([OH:10])[OH:13]
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Name
|
|
Quantity
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1.22 g
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Type
|
reactant
|
Smiles
|
FC(C1=C(CP(OCC)(OCC)=O)C=CC=C1)(F)F
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Name
|
|
Quantity
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50 mL
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Type
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solvent
|
Smiles
|
Cl
|
Name
|
|
Quantity
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5 mL
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Type
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solvent
|
Smiles
|
CCO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
|
was heated
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Type
|
TEMPERATURE
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Details
|
at reflux temperature for 17 hours
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Duration
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17 h
|
Type
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TEMPERATURE
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Details
|
After cooling the mixture in an ice bath
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Type
|
CUSTOM
|
Details
|
white crystalline acid was collected
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Name
|
|
Type
|
product
|
Smiles
|
FC(C1=C(CP(O)(O)=O)C=CC=C1)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.46 g | |
YIELD: PERCENTYIELD | 46% | |
YIELD: CALCULATEDPERCENTYIELD | 46.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |